molecular formula C7H11F2N3 B14922568 ([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine

([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine

Cat. No.: B14922568
M. Wt: 175.18 g/mol
InChI Key: BPXNUNWKTBXNEG-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoroethyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent reactions introduce the difluoroethyl and methylamine groups through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazole derivatives .

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C7H11F2N3/c1-10-4-6-2-3-12(11-6)5-7(8)9/h2-3,7,10H,4-5H2,1H3

InChI Key

BPXNUNWKTBXNEG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)F

Origin of Product

United States

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